REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:16]([CH2:19]C)CC)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1.[OH2:26]>CCOCC>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:19]([N:16]2[CH2:21][CH2:25][O:24][CH2:23][CH2:22]2)=[O:26])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
4-morpholinocarbonyl chloride
|
Quantity
|
0.752 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1 hour and at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
ADDITION
|
Details
|
40 mL of ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |